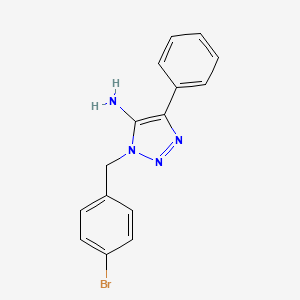

1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine

Description

1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine is a triazole derivative featuring a 4-bromobenzyl group at position 1, a phenyl group at position 4, and an amine substituent at position 3. This compound is synthesized via transition-metal-catalyzed click chemistry, as exemplified by the preparation of its imino-sulfanone derivative ((1-(4-bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-yl)imino)(methyl)(phenyl)-l6-ulfanone (3k), which achieves an 81% yield under optimized conditions . The 1,2,3-triazole core is renowned for stability, hydrogen-bonding capacity, and applications in medicinal chemistry, including antimicrobial and anticancer activities .

Properties

IUPAC Name |

3-[(4-bromophenyl)methyl]-5-phenyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4/c16-13-8-6-11(7-9-13)10-20-15(17)14(18-19-20)12-4-2-1-3-5-12/h1-9H,10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZLQUUXBBUGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The specific steps are as follows:

Preparation of 4-bromobenzyl azide: This is achieved by reacting 4-bromobenzyl bromide with sodium azide in a suitable solvent such as dimethylformamide (DMF).

Formation of the triazole ring: The 4-bromobenzyl azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a solvent like tert-butanol/water mixture. This results in the formation of the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine can undergo various chemical reactions, including:

Substitution reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction reactions: The triazole ring can participate in redox reactions, although these are less common.

Coupling reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Coupling reactions: Often require palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative, while a Suzuki coupling would result in a biaryl compound.

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies specifically for the compound "1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine." However, the search results do provide some general information regarding similar compounds and their potential applications.

General Information

- Chemical Description: this compound has the molecular formula and a formula weight of 329.19452 . It is also identified by the CAS number 885950-28-7 .

- Synonyms: This compound is also known as this compound .

- Supplier Information: It is available for purchase from suppliers like Apollo Scientific Ltd. and Matrix Scientific .

Triazoles and Their Applications

- Diverse Biomedical Applications: Triazoles, as a class of compounds, are recognized for their numerous biomedical applications, including antibacterial, antifungal, and anticancer activities .

- Synthesis: Various substituted triazoles can be synthesized through different chemical reactions, such as the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides .

Similar Compounds

- 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole: This newly synthesized compound has been evaluated for acute toxicity and antimicrobial activity. Studies on mice showed no significant toxic effects via intragastric administration. It also exhibited inhibitory activities against Fusarium Wilt and Colletotrichum gloeosporioides .

- 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazole: This compound has a molecular weight of 314.18 g/mol and the molecular formula .

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl group may enhance binding affinity through hydrophobic interactions or halogen bonding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Triazole Derivatives with Varying Substituents

- Key Observations: Bromine vs. Hydrogen: The 4-bromobenzyl group in the target compound introduces steric bulk and lipophilicity compared to the benzyl group in 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine. Bromine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility . Amine vs. Crystal Packing: Brominated derivatives (e.g., 2-bromo-1-[1-(4-bromophenyl)-triazolyl]ethanone) exhibit significant halogen interactions (Br⋯Br, 3.59–3.65 Å), influencing solid-state stability and solubility .

2.2. Pyrazole Analogs

- Key Observations :

2.3. Fluorinated Analogs

- 4-(Bromomethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole : Fluorine atoms at the aryl group increase electronegativity and metabolic resistance but reduce steric bulk compared to bromine. Fluorinated triazoles are often prioritized in drug design for improved membrane permeability .

Biological Activity

1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, interactions with proteins, and potential therapeutic applications.

The chemical formula of this compound is C₁₅H₁₃BrN₄. It has a melting point of 152 °C and is classified as an irritant .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A related compound, 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT), demonstrated notable efficacy against various plant pathogens. In vitro studies showed that BPT inhibited the growth of Fusarium Wilt and Colletotrichum gloeosporioides , with effective concentrations (EC50) of 29.34 μg/mL and 12.53 μg/mL respectively. Additionally, it exhibited strong activity against Xanthomonas oryzae compared to control drugs .

Protein Binding and Interaction Studies

Molecular interaction studies have revealed that triazole compounds can bind to globular proteins such as human immunoglobulin (HIg) and bovine hemoglobin (BHg). The binding parameters were derived from UV-vis absorption and fluorescence spectroscopy. The results indicated that the binding was primarily driven by hydrophobic interactions, with calculated binding constants suggesting a stable complex formation at various temperatures .

Table 1: Binding Parameters of BPT with Proteins

| Parameter | Value |

|---|---|

| Binding Constant (K) | Varies by temperature |

| Number of Binding Sites | 1 |

| Average Binding Distance | Calculated from spectroscopic data |

Toxicity Studies

Acute toxicity assessments conducted on Kunming strain mice showed that intragastric administration of BPT did not result in significant toxic effects . This finding is crucial for evaluating the safety profile of triazole derivatives in potential therapeutic applications.

Case Studies and Applications

In a study focusing on the synthesis of triazole derivatives for potential pharmaceutical applications, researchers noted the versatility of these compounds in acting as antifungal agents. The structural modifications of triazoles can lead to enhanced biological activity and selectivity against specific pathogens.

Table 2: Summary of Biological Activities

| Compound | Activity Type | Effective Concentration (EC50) |

|---|---|---|

| 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole | Antimicrobial | 12.53 μg/mL |

| 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol | Protein Interaction | Stable binding observed |

Q & A

Basic: What are the common synthetic strategies for preparing 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine?

Methodological Answer:

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a hallmark of "click chemistry." Key steps include:

- Step 1: Preparation of an alkyne precursor (e.g., 4-bromobenzyl azide) and a phenyl-substituted alkyne.

- Step 2: Cycloaddition under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a solvent like methanol or DMF at 50–80°C for 12–24 hours.

- Step 3: Purification via silica gel chromatography, followed by recrystallization from ethanol or dichloromethane/hexane mixtures.

Microwave-assisted synthesis (e.g., 378 K for 30 minutes) can enhance reaction efficiency .

Basic: How is the compound characterized structurally?

Methodological Answer:

Characterization involves:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm regioselectivity of the triazole ring (1,4-disubstitution).

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak).

- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and packing interactions. Programs like SHELXL refine structures, addressing anisotropic displacement parameters and hydrogen bonding .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., ambiguous NMR peaks or MS fragmentation patterns) require:

- 2D NMR Techniques: Use HSQC, HMBC, or NOESY to resolve overlapping signals and confirm connectivity.

- SC-XRD Validation: Definitive structural assignment via crystallography, particularly for regiochemical confirmation of the triazole ring .

- Computational Chemistry: Compare experimental IR or NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

Advanced: What challenges arise during X-ray crystallographic refinement of triazole derivatives, and how are they addressed?

Methodological Answer:

Common challenges include:

- Disordered Solvent Molecules: Use SQUEEZE in PLATON to model electron density.

- Twinning: Apply TWINLAWS in SHELXL to refine twin domains.

- Hydrogen Bonding Ambiguity: Restrain hydrogen positions using AFIX commands.

Advanced refinement protocols in SHELXL-2018 improve handling of high-resolution data and anisotropic displacement parameters .

Advanced: How can researchers design biological activity assays for this compound?

Methodological Answer:

For antimicrobial or anticancer studies:

- Assay Design:

- MIC Testing: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

- Controls: Include standard drugs (e.g., ciprofloxacin for bacteria, cisplatin for cancer cells).

- Statistical Analysis: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for dose-response data .

Advanced: How do steric and electronic effects influence the reactivity of the triazole core in further functionalization?

Methodological Answer:

- Steric Effects: The 4-bromobenzyl group at N1 hinders electrophilic substitution at C5.

- Electronic Effects: Electron-withdrawing bromine enhances electrophilicity at C4, facilitating nucleophilic attacks (e.g., Suzuki coupling at the phenyl ring).

- Method: Optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base in THF/H₂O) for cross-coupling reactions .

Advanced: What are the key intermolecular interactions observed in the crystal packing of this compound?

Methodological Answer:

SC-XRD reveals:

- Halogen Bonding: Bromine participates in type-II C–Br⋯N interactions (distance ~3.3 Å, angle ~160°).

- π-π Stacking: Phenyl and triazole rings form offset stacks (3.5–4.0 Å separation).

- Hydrogen Bonding: N–H⋯N interactions between amine groups and triazole N atoms.

Use Mercury or CrystalExplorer to visualize Hirshfeld surfaces and quantify interaction contributions .

Basic: What solvents and catalysts are optimal for derivatizing the amine group at C5?

Methodological Answer:

- Acylation: Use DCM as solvent, DMAP catalyst, and acyl chlorides (e.g., acetyl chloride) at 0°C to room temperature.

- Sulfonylation: Pyridine as base with sulfonyl chlorides in THF.

- Monitoring: TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Software: SwissADME or ADMETLab 2.0.

- Parameters: LogP (lipophilicity), H-bond donors/acceptors, topological polar surface area (TPSA).

- Results: Predict blood-brain barrier penetration (low for TPSA >90 Ų) and CYP450 inhibition risk .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.